molecular formula C11H9NO B1586747 phenyl(1H-pyrrol-3-yl)methanone CAS No. 7126-41-2

phenyl(1H-pyrrol-3-yl)methanone

Cat. No. B1586747
CAS RN: 7126-41-2
M. Wt: 171.19 g/mol
InChI Key: DSNSKSWTLGZGAN-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.

Scientific Research Applications

Drug Discovery and Pharmacology

3-Benzoylpyrrole has shown potential in the field of pharmacology, particularly as an aldose reductase inhibitor . This enzyme plays a role in the development of diabetic complications by converting glucose to sorbitol, and its inhibition is a therapeutic target. Additionally, derivatives of 3-Benzoylpyrrole have been evaluated for anti-inflammatory activities , indicating its relevance in designing new anti-inflammatory drugs.

Material Science

In material science, 3-Benzoylpyrrole and its derivatives have been utilized to synthesize tricarbonylchromium complexes . These complexes are studied for their electronic and steric effects, which are crucial for developing new materials with specific electronic properties.

Catalysis

The role of 3-Benzoylpyrrole in catalysis has been explored through its derivatives, which can act as ligands in catalytic systems . These systems are essential for speeding up chemical reactions, and the unique properties of 3-Benzoylpyrrole derivatives can lead to the development of more efficient and selective catalysts.

Synthetic Methods

3-Benzoylpyrrole is significant in synthetic organic chemistry, where it is used to create various pyrrole derivatives . These derivatives are important intermediates in the synthesis of complex organic molecules, highlighting the compound’s versatility in synthetic strategies.

Green Chemistry

The compound’s role in green chemistry is emerging, with research focusing on developing protection-free synthetic routes . This approach aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances.

Organic Chemistry Education

3-Benzoylpyrrole serves as an example of aromatic heterocycles in educational settings, helping students understand the structure and reactivity of such compounds . It exemplifies the concept of aromaticity and its implications in organic chemistry.

Mechanism of Action

Target of Action

3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .

Mode of Action

The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .

Biochemical Pathways

The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .

Pharmacokinetics

Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .

Result of Action

The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .

properties

IUPAC Name

phenyl(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSKSWTLGZGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378296
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(1H-pyrrol-3-yl)methanone

CAS RN

7126-41-2
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (8.0 g) in 200 ml of dry ethyl ether was added dropwise a solution of phenylvinylketone (13.22 g) and tosylmethyl isocyanide (19.52) in 150 ml of dry methyl sulfoxide and 300 ml of dry ethyl ether at such a rate that the ether refluxed gently. After complete addition, the suspension was stirred at room temperature for 30 minutes and subsequently hydrolyzed by dropwise addition of 200 ml of water. The ether layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were washed with water, 0.1N sulfuric acid, and again with water. The organic phase was dried over magnesium sulfate, filtered and evaporated in vacuo. The residue was purified by flash column chromatography (silica gel, DCM/ethyl acetate, 5:1). The desired fractions were concentrated and the residual oil was crystallized from DCM/hexane, affording the product as crystals (7.11 g), m.p. 98°-99° C. (lit*m.p. 96°-97° C.).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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